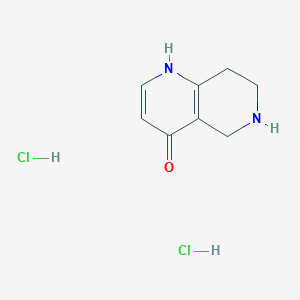

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.2ClH/c11-8-2-4-10-7-1-3-9-5-6(7)8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCGFPYRJXIBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC=CC2=O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138045-41-5 | |

| Record name | 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride (CAS No. 2138045-41-5) is a nitrogen-containing heterocyclic compound derived from naphthyridine. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride |

| Molecular Formula | C₈H₁₀N₂O·2ClH |

| Molecular Weight | 223.10 g/mol |

| CAS Number | 2138045-41-5 |

This compound features a bicyclic structure with a saturated tetrahydro framework and hydroxyl and amine functional groups that enhance its pharmacological potential.

Anticancer Activity

Research has indicated that derivatives of naphthyridine, including 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been explored in several studies. For example:

- In Vivo Studies : In models of drug-induced colitis in rats, naphthyridine derivatives were shown to reduce pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests a mechanism by which these compounds may alleviate inflammation .

Neuroprotective Properties

There is emerging evidence suggesting that 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride may exert neuroprotective effects:

- Neurotoxicity Models : Studies have indicated that this compound can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of signaling pathways related to neuroinflammation .

The biological activity of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .

- Caspase Activation : Induction of apoptosis via caspase pathway activation has been observed in studies involving this compound .

- Cytokine Modulation : The reduction of inflammatory cytokines indicates a potential mechanism for its anti-inflammatory effects .

Study on Anticancer Activity

A study published in Pharmacology & Therapeutics highlighted the anticancer properties of naphthyridine derivatives. It reported that 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride exhibited significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest .

Research on Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of naphthyridine derivatives revealed their effectiveness in reducing inflammation markers in animal models. The findings suggest that these compounds could be developed into therapeutic agents for inflammatory diseases such as colitis .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Recent studies have highlighted the potential of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride derivatives in targeting the HIV-1 integrase enzyme. These compounds interact with the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on integrase, inhibiting HIV replication through aberrant multimerization of the enzyme. Structure-activity relationship studies indicate that modifications to the naphthyridine scaffold can enhance antiviral efficacy .

Antitumor Properties:

Compounds within the naphthyridine family have been investigated for their antitumor properties. Specifically, 1,6-naphthyridin-2(1H)-ones have shown promise as antitumor agents against various neoplasms. The presence of specific structural features in these compounds correlates with their biological activity in cancer models .

Synthesis and Chemical Properties

Synthesis Techniques:

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride has been achieved through innovative methods such as asymmetric synthesis and atom-economical protocols. For instance, a recent study developed a novel route involving Heck-type vinylation and enantioselective transfer hydrogenation to create this compound efficiently without the need for extensive purification processes .

Chemical Properties:

The compound is characterized by its molecular formula and structure which features a bicyclic naphthyridine framework. Its chemical properties make it suitable for further derivatization to enhance biological activity or modify pharmacokinetic profiles .

Case Studies and Research Findings

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The compound participates in cyclization reactions to form fused-ring systems. A notable example involves acid-catalyzed aza-Michael addition , where ammonia reacts with vinyl pyridine intermediates to generate bicyclic structures. This pathway was utilized to synthesize 7,8-dihydro-1,6-naphthyridine-5(6H)-one derivatives .

Example Reaction Pathway:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NH₃, HCl, DMF, 60°C | Intermediate β-aminoethyl adduct | 40% |

| 2 | Acid catalysis | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | 40% |

This reaction highlights the role of acid catalysts in facilitating intramolecular cyclization .

Hydrogenation and Reduction

The compound’s pyridine ring undergoes selective hydrogenation. Catalytic hydrogenation (H₂/Pd-C) reduces the unsaturated bonds in the naphthyridine framework, yielding tetrahydro derivatives. For example:

Hydrogenation of Dihydronaphthyridine:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4,6-Dihydro-1,6-naphthyridin-5(1H)-one | Pd/C, H₂ (1 atm) | EtOH, rt, 6 h | 1,2,3,4-Tetrahydro-1,6-naphthyridin-5(6H)-one | 69% |

This reaction is critical for accessing saturated analogs with enhanced conformational rigidity .

Nucleophilic Substitution

The hydroxyl group at position 4 and the nitrogen atoms enable nucleophilic substitutions. For instance, alkylation of the N1 nitrogen with iodomethane proceeds efficiently in DMF to form quaternary ammonium salts:

N1-Methylation:

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | CH₃I, DMF | 25°C, 60 h | N1-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one iodide | 92% |

This reaction demonstrates the compound’s utility in introducing diverse substituents for medicinal chemistry applications .

Hydrolysis of Enol Ethers

The compound’s enol ether derivatives undergo stereoselective hydrolysis to yield ketones. For example, treatment with aqueous HCl converts enol ethers to ketones under mild conditions:

Hydrolysis Example:

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Enol ether (s24) | 1 M HCl | 60°C, 2 h | Octahydro-1,6-naphthyridin-4-one (s36) | 85% |

This reaction is pivotal in modulating the compound’s electronic properties for biological activity studies .

Heck-Type Vinylation

The compound’s chloropyridine precursor undergoes palladium-catalyzed vinylation with ethylene gas, forming 2-vinylpyridine intermediates. Optimized conditions include:

Vinylation Protocol:

| Substrate | Catalyst | Ligand | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 3-Chloropyridine | PdCl₂ | DPEphos | DMF, 90°C | 2-Vinylpyridine | 94.5% |

This reaction is critical for constructing the naphthyridine skeleton .

Hydroamination/Cyclization

A one-pot hydroamination/cyclization reaction mediated by ammonia converts 2-vinyl-3-acylpyridines to dihydronaphthyridines:

Cyclization Example:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Vinyl-3-acylpyridine (19) | NH₃ (0.3 MPa), MeOH, 60°C | 7,8-Dihydro-1,6-naphthyridin-4-ol | 79% |

This method simplifies the synthesis of dihydro intermediates for further functionalization .

Thermal Degradation and Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with DSC showing a melting point at 185°C. Stability under acidic and basic conditions varies:

Stability Profile:

| Condition | pH | Degradation (%) |

|---|---|---|

| 0.1 M HCl | 1 | <5 (24 h) |

| 0.1 M NaOH | 13 | >90 (24 h) |

The compound is stable in acidic media but degrades rapidly under strong basic conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers in the Naphthyridine Series

5,6,7,8-Tetrahydro-1,7-naphthyridin-4-ol Hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O

- Molecular Weight : 186.64 g/mol (CAS RN 2337334-50-4)

- This positional isomer lacks a second hydrochloride counterion, reducing its solubility in polar solvents compared to the target compound .

5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol Dihydrochloride

Functional Group Modifications

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

- Molecular Formula : C₈H₁₀Cl₂N₂

- CAS RN : 766545-20-4

- Key Differences : Substitution of the hydroxyl group with chlorine at position 2 increases lipophilicity (logP ~1.8 vs. ~0.5 for the target compound). This analog is a key intermediate in synthesizing pharmaceuticals due to its reactivity in nucleophilic substitution reactions .

Dihydro-1,6-naphthyridin-5(6H)-one Derivatives

- Example: 2-((3-Fluorophenoxy)methyl)-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one

- Synthesis : Achieved via NaH/KI-mediated alkylation (87% yield) .

- Key Differences : Replacement of the hydroxyl group with a ketone at position 5 introduces conformational rigidity. The ether side chains enhance metabolic stability but reduce aqueous solubility .

Salt Forms and Counterions

5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride

- CAS RN : 655239-64-8

- Molecular Formula : C₈H₁₂Cl₂N₂

- Key Differences : Absence of the hydroxyl group simplifies the structure but diminishes hydrogen-bonding capacity. This analog is used in catalytic hydrogenation studies .

Sapropterin Dihydrochloride

- Molecular Formula : C₉H₁₅N₅O₃·2HCl

- CAS RN : 62989-33-7

- Key Differences : A pteridine derivative with a dihydroxypropyl side chain, clinically used for phenylketonuria. While structurally distinct from naphthyridines, it shares the dihydrochloride salt form, emphasizing the role of counterions in bioavailability .

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

- CAS RN : 216966-37-9

- The amine at position 3 allows for further derivatization via amide coupling .

5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylate Dihydrochloride

- Molecular Formula : C₁₀H₁₄Cl₂N₂O₂

- CAS RN : 119695-82-8

- Key Features : Esterification at position 4 increases logP, making it suitable for blood-brain barrier penetration in CNS drug candidates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step pathways starting from tetrahydro-naphthyridine precursors. Key steps include cyclization, functional group protection/deprotection, and salt formation (e.g., HCl treatment). For example, microwave-assisted synthesis or continuous flow reactors can improve yield and purity by reducing reaction times and side products .

- Optimization Tips :

-

Solvent Choice : Acetonitrile or dichloromethane enhances reaction efficiency .

-

Catalysts : Use of ammonium nitrate or potassium-based catalysts under controlled temperatures (e.g., 60–80°C) improves substitution reactions .

Parameter Typical Range Temperature 60–100°C Reaction Time 4–24 hours Purity Post-Synthesis ≥95% (HPLC)

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., exact mass 274.03 g/mol ).

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodology :

-

Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations.

-

Control Compounds : Use reference inhibitors (e.g., sapropterin dihydrochloride ) for cross-validation.

-

Data Normalization : Normalize activity data to account for batch-to-batch variability in compound purity .

Issue Resolution Approach Variable Solubility Use DMSO stock solutions (≤0.1% v/v) to minimize solvent interference . Discrepant IC₅₀ Replicate assays with orthogonal methods (e.g., fluorescence vs. radiometric assays) .

Q. How does the introduction of trifluoromethyl groups (e.g., 3-trifluoromethyl analogs) affect the pharmacological profile of this compound?

- Impact on Bioactivity :

- Enhanced Binding Affinity : The electronegative CF₃ group improves interactions with hydrophobic enzyme pockets (e.g., kinase targets) .

- Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in vitro .

- Synthetic Challenges :

- CF₃ Incorporation : Requires late-stage fluorination using reagents like Togni’s reagent under inert conditions .

Q. What are the key considerations for designing in vivo studies to evaluate this compound’s therapeutic potential (e.g., pharmacokinetics or toxicity)?

- Experimental Design :

- Dosing Regimen : Oral bioavailability studies in rodents with doses ranging from 10–100 mg/kg .

- Toxicity Screening : Acute toxicity assessment via LD₅₀ determination and histopathological analysis .

- Analytical Tools :

- LC-MS/MS : Quantify plasma/tissue concentrations .

- CYP450 Inhibition Assays : Predict drug-drug interaction risks .

Comparative and Mechanistic Questions

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

- Salt Advantages :

- Solubility : Increased aqueous solubility (e.g., >50 mg/mL in PBS) due to ionic dissociation .

- Stability : Reduced hygroscopicity compared to free base, enabling long-term storage at room temperature .

Q. What structural analogs of this compound show promise in addressing off-target effects (e.g., 1,8-naphthyridine vs. 1,6-naphthyridine derivatives)?

- Key Comparisons :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.